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Compound of Interest

Compound Name: trans-Aconitic Acid Trimethyl Ester

CAS No.: 4271-99-2

Cat. No.: B143162

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

trans-aconitic acid trimethyl ester (TAM), a compound of interest in various chemical and

pharmaceutical syntheses.[1][2] As a Senior Application Scientist, the following sections are

structured to offer not just raw data, but a deeper understanding of the experimental rationale

and data interpretation, ensuring scientific integrity and practical applicability.

Introduction to trans-Aconitic Acid Trimethyl Ester
trans-Aconitic acid trimethyl ester, with the chemical formula C9H12O6 and a molecular

weight of 216.19 g/mol , is the trimethyl ester derivative of trans-aconitic acid.[1][3][4] It serves

as a valuable intermediate in the synthesis of various organic compounds, including

pharmaceuticals and agrochemicals.[1] Its structure, featuring a carbon-carbon double bond

and three ester functional groups, gives rise to a distinct spectroscopic fingerprint, which is

crucial for its unambiguous identification and quality control.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-

hydrogen framework of TAM.

Expertise in Experimental Design: Why Choice of
Solvent Matters
The choice of solvent for NMR analysis is critical. Deuterated chloroform (CDCl3) is an

excellent choice for TAM due to its ability to dissolve the compound and its minimal interference

in the ¹H NMR spectrum, with a residual peak typically appearing at 7.26 ppm.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 10-20 mg of trans-aconitic acid trimethyl
ester in 0.6-0.7 mL of deuterated chloroform (CDCl3).

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Obtain the proton NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence.

Data Interpretation and Analysis
¹H NMR Spectrum (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

6.84 s 1H =CH

3.82 s 3H -OCH₃

3.75 s 3H -OCH₃

3.70 s 3H -OCH₃

3.45 s 2H -CH₂-

Analysis: The singlet at 6.84 ppm is characteristic of the vinylic proton. The three distinct

singlets at 3.82, 3.75, and 3.70 ppm, each integrating to three protons, correspond to the

three non-equivalent methyl ester groups. The singlet at 3.45 ppm, integrating to two

protons, is assigned to the methylene (-CH₂-) group. The lack of splitting for the vinylic and

methylene protons is a key indicator of their structural placement where no adjacent protons

are present for coupling.

¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

170.1 C=O

165.8 C=O

164.2 C=O

136.5 =C

131.2 =CH

52.8 -OCH₃

52.5 -OCH₃

51.9 -OCH₃

33.8 -CH₂-
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Analysis: The three distinct signals in the downfield region (170.1, 165.8, and 164.2 ppm) are

indicative of the three carbonyl carbons of the ester groups. The signals at 136.5 and 131.2

ppm correspond to the two sp² hybridized carbons of the double bond. The three signals at

52.8, 52.5, and 51.9 ppm are assigned to the methyl carbons of the ester groups, and the

signal at 33.8 ppm represents the methylene carbon.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrational modes of different bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Sample Preparation: Place a small amount of the neat liquid sample of trans-aconitic acid
trimethyl ester directly on the ATR crystal.

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Analysis
Wavenumber (cm⁻¹) Intensity Assignment

2955 Medium C-H stretch (sp³)

1725 Strong C=O stretch (ester)

1650 Medium C=C stretch

1250-1000 Strong, Broad C-O stretch

Analysis: The strong absorption band at 1725 cm⁻¹ is a clear indication of the carbonyl

(C=O) stretching vibration of the ester groups. The presence of a medium intensity band

around 1650 cm⁻¹ confirms the existence of the carbon-carbon double bond. The C-H

stretching of the methyl and methylene groups is observed around 2955 cm⁻¹. The strong,
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broad absorptions in the 1250-1000 cm⁻¹ region are characteristic of the C-O single bond

stretching vibrations within the ester functionalities.[5]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the

fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a gas chromatograph (GC-MS).[3]

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Analysis
m/z Relative Intensity (%) Proposed Fragment

216 Low [M]⁺ (Molecular Ion)

185 High [M - OCH₃]⁺

157 Medium [M - COOCH₃]⁺

152 High [M - 2xOCH₃ - H]⁺

111 Medium [C₅H₃O₃]⁺

59 High [COOCH₃]⁺

Analysis: The molecular ion peak [M]⁺ is expected at m/z 216, corresponding to the

molecular weight of trans-aconitic acid trimethyl ester.[3] However, it is often of low

intensity in EI-MS due to the molecule's propensity to fragment. The most prominent peaks

arise from the loss of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups. The peak at

m/z 185 represents the loss of a methoxy radical.[3] The base peak is often observed at m/z
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152 or 59, corresponding to further fragmentation or the stable carbomethoxy cation,

respectively.[3]

Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques to

build a self-validating and unambiguous structural confirmation.

Caption: Integrated workflow for the structural elucidation of trans-aconitic acid trimethyl
ester.

Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a

comprehensive and definitive characterization of trans-aconitic acid trimethyl ester. Each

technique offers a unique piece of the structural puzzle, and together they form a robust

analytical package for confirming the identity and purity of this important chemical intermediate.

This guide serves as a practical reference for researchers and professionals engaged in the

synthesis, quality control, and application of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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